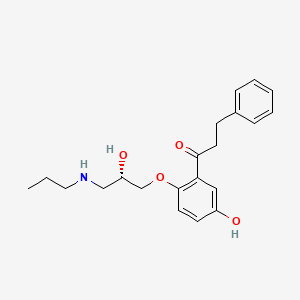

(S)-5-Hydroxypropafenone

Description

Contextualization within Propafenone (B51707) Biotransformation

Propafenone, a Class 1C antiarrhythmic agent, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. ontosight.airesearchgate.net The primary metabolic pathway for propafenone is 5-hydroxylation, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP2D6. semanticscholar.orgnih.govresearchgate.netnih.govpom.go.id This process results in the formation of 5-hydroxypropafenone (B19502). nih.govnih.govpom.go.id It is important to note that propafenone is administered as a racemic mixture, containing both (S)- and (R)-enantiomers. pom.go.idscholarsresearchlibrary.com The 5-hydroxylation pathway demonstrates stereoselectivity, with the R-isomer of propafenone being cleared more rapidly via this route than the S-isomer. strides.com This stereoselective metabolism contributes to a higher plasma ratio of (S)-propafenone to (R)-propafenone at a steady state. strides.com

Another significant metabolic pathway for propafenone is N-dealkylation, which is mediated by CYP3A4 and CYP1A2, producing N-depropylpropafenone (norpropafenone). semanticscholar.orgresearchgate.netpom.go.id Glucuronidation is also a notable metabolic route for both propafenone and its metabolites. nih.gov The genetic polymorphism of the CYP2D6 enzyme plays a critical role in the metabolic profile of propafenone. researchgate.netoup.com Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs) based on their CYP2D6 activity. ahajournals.orgresearchgate.net In EMs, who constitute over 90% of patients, propafenone is rapidly metabolized to 5-hydroxypropafenone. pom.go.id Conversely, in PMs, the formation of 5-hydroxypropafenone is minimal or absent, leading to higher plasma concentrations of the parent drug. nih.govstrides.comahajournals.org

The biotransformation of propafenone is a complex process involving multiple enzymatic pathways and is significantly influenced by genetic factors. The formation of (S)-5-Hydroxypropafenone is a key event in this process, particularly in individuals with normal CYP2D6 function.

Significance as an Active Metabolite in Drug Action Studies

While both enantiomers of propafenone are equipotent in blocking sodium channels, the S-enantiomer is a more potent beta-adrenergic antagonist than the R-enantiomer. scholarsresearchlibrary.comstrides.comahajournals.org The beta-blocking activity of this compound is considered to be negligible. researchgate.netscholarsresearchlibrary.com This distinction is clinically relevant as it separates the primary antiarrhythmic action from the beta-blocking side effects.

The contribution of this compound to the antiarrhythmic effect is particularly pronounced in extensive metabolizers, where it can reach plasma concentrations comparable to the parent drug. oup.com In isolated rat hearts, 5-hydroxypropafenone demonstrated a relative antiarrhythmic potency of 80% compared to propafenone. nih.gov Furthermore, when administered together, the antiarrhythmic effects of propafenone and 5-hydroxypropafenone appeared to be supra-additive. nih.gov

Current Research Paradigms and Knowledge Gaps

Current research on this compound is focused on several key areas, driven by the need to optimize propafenone therapy and understand the nuances of its action. A major paradigm is the investigation of the influence of pharmacogenomics, particularly CYP2D6 polymorphisms, on the pharmacokinetics and pharmacodynamics of propafenone and its metabolites. nih.govresearchgate.net Studies have demonstrated that CYP2D6 poor metabolizers have significantly higher plasma concentrations of propafenone and lower or undetectable levels of 5-hydroxypropafenone. nih.govahajournals.org This has implications for both efficacy and the risk of adverse events.

Another area of active investigation is the stereoselective disposition of propafenone and its metabolites. nih.govahajournals.org Research has shown that the clearance of (S)-propafenone is reduced when administered with the (R)-enantiomer, leading to higher plasma concentrations of the more potent beta-blocking S-enantiomer. ahajournals.org Further research into the stereoselective metabolism and activity of 5-hydroxypropafenone is ongoing.

Furthermore, the full spectrum of potential drug-drug interactions involving the metabolic pathways of propafenone and the formation of this compound is not completely understood. strides.com The simultaneous inhibition of both CYP2D6 and CYP3A4, for example, could significantly increase propafenone concentrations and associated risks. nih.govstrides.com

Future research will likely focus on personalized medicine approaches, utilizing genetic information to guide propafenone dosing and predict patient response based on their metabolic profile for forming this compound. A deeper understanding of the intricate interplay between the parent drug and its active metabolites will be crucial for maximizing therapeutic benefit and minimizing risks.

Interactive Data Tables

Table 1: Key Enzymes in Propafenone Biotransformation

| Enzyme | Metabolic Pathway | Resulting Metabolite(s) | Reference(s) |

| CYP2D6 | 5-hydroxylation | 5-Hydroxypropafenone | semanticscholar.orgnih.govresearchgate.netnih.govpom.go.id |

| CYP3A4 | N-dealkylation | N-depropylpropafenone | semanticscholar.orgresearchgate.netpom.go.id |

| CYP1A2 | N-dealkylation | N-depropylpropafenone | semanticscholar.orgresearchgate.netpom.go.id |

Table 2: Comparative Pharmacological Activity

| Compound | Primary Action | Potency Comparison | Reference(s) |

| (S)-Propafenone | Sodium Channel Blockade, Beta-Adrenergic Blockade | More potent beta-blocker than (R)-propafenone | scholarsresearchlibrary.comstrides.comahajournals.org |

| (R)-Propafenone | Sodium Channel Blockade | Equipotent sodium channel blocker to (S)-propafenone | strides.comahajournals.org |

| This compound | Sodium Channel Blockade | Potentially more potent than propafenone; negligible beta-blocking activity | researchgate.netscholarsresearchlibrary.comoup.comresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

118648-84-3 |

|---|---|

Molecular Formula |

C21H27NO4 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

1-[5-hydroxy-2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one |

InChI |

InChI=1S/C21H27NO4/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3/t18-/m0/s1 |

InChI Key |

LUTWDNUXHDYZRA-SFHVURJKSA-N |

Isomeric SMILES |

CCCNC[C@@H](COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O |

Canonical SMILES |

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O |

Origin of Product |

United States |

Enzymatic Biotransformation Pathways and Kinetic Characterization of S 5 Hydroxypropafenone

Primary Metabolic Formation from Propafenone (B51707)

The primary route for the formation of 5-Hydroxypropafenone (B19502) from its parent compound, propafenone, is through aromatic hydroxylation. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.

Cytochrome P450 Isozyme-Mediated Hydroxylation

The hydroxylation of propafenone is a stereoselective process, with different CYP isozymes exhibiting varying degrees of activity towards the (S)- and (R)-enantiomers of propafenone.

The formation of 5-hydroxypropafenone is primarily mediated by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). nih.govnih.govg-standaard.nlresearchgate.net This is the main metabolic pathway for propafenone, and the genetic variability in the CYP2D6 gene can lead to significant differences in the plasma concentrations of both the parent drug and its 5-hydroxy metabolite among individuals. nih.gov Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 activity. In individuals with normal CYP2D6 function (extensive metabolizers), propafenone is rapidly converted to 5-hydroxypropafenone. g-standaard.nl Conversely, in poor metabolizers who lack functional CYP2D6, the formation of this metabolite is significantly reduced or absent. g-standaard.nl

The R-isomer of propafenone is cleared more rapidly than the S-isomer through this 5-hydroxylation pathway, which is a testament to the stereoselective nature of CYP2D6-mediated metabolism. nih.gov This preferential metabolism results in a higher steady-state plasma concentration of the (S)-enantiomer.

Enzyme Kinetics and Mechanistic Parameters

The enzymatic conversion of propafenone to 5-hydroxypropafenone can be characterized by specific kinetic parameters that describe the efficiency and capacity of the metabolic process. These parameters are typically determined through in vitro studies using human liver microsomes.

The formation of 5-hydroxypropafenone from propafenone in human liver microsomes follows Michaelis-Menten kinetics. This model describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate. The key parameters are Vmax, the maximum rate of the reaction, and Km, the Michaelis constant, which represents the substrate concentration at which the reaction rate is half of Vmax.

In vitro studies have demonstrated stereoselectivity in the kinetic parameters for the formation of 5-hydroxypropafenone. The (S)-enantiomer of propafenone exhibits both a higher Km and a higher Vmax compared to the (R)-enantiomer.

| Substrate | Vmax (pmol/min/mg protein) | Km (µM) |

| Racemic Propafenone | 64 | 0.12 |

| (S)-Propafenone | Higher than (R)-propafenone | Higher than (R)-propafenone |

| (R)-Propafenone | Lower than (S)-propafenone | Lower than (S)-propafenone |

Table 1: Michaelis-Menten kinetic parameters for the formation of 5-hydroxypropafenone in human liver microsomes.

Intrinsic clearance (CLint) is a measure of the intrinsic ability of the liver to metabolize a drug, independent of blood flow and protein binding. It is defined as the ratio of Vmax to Km (Vmax/Km). A higher intrinsic clearance indicates a more efficient metabolic pathway.

The intrinsic clearance for the N-dealkylation of propafenone, mediated by CYP1A2 and CYP3A4, has been determined to have a wide interindividual variability in human livers, ranging from 0.01 to 0.1 mL/hr/mg of protein. nih.gov For the 5-hydroxylation pathway, the stereoselective metabolism by CYP2D6 results in a more rapid clearance of the R-enantiomer of propafenone compared to the S-enantiomer. nih.gov This difference in clearance contributes to the observed higher plasma concentrations of (S)-propafenone at steady-state. The apparent oral clearance of (S)-propafenone is significantly lower than that of (R)-propafenone in extensive metabolizers. nih.gov

Secondary Metabolic Conjugation of (S)-5-Hydroxypropafenone

Following its formation via cytochrome P450-mediated oxidation of the parent drug, this compound undergoes further metabolism through conjugation pathways. The principal routes are glucuronidation and sulfation, which attach glucuronic acid or a sulfonate group to the molecule, respectively.

While it is established that 5-hydroxypropafenone is glucuronidated by uridine (B1682114) 5'-diphospho (UDP)-glucuronyltransferase, studies utilizing enzymes from bovine liver have been conducted. However, detailed reaction phenotyping studies to identify the specific human UGT isoforms (e.g., members of the UGT1A and UGT2B families) responsible for the conjugation of this compound have not been fully elucidated in the reviewed scientific literature.

The enzymatic process of glucuronide formation for 5-hydroxypropafenone adheres to Michaelis-Menten kinetics. Studies have determined the Michaelis constant (Km) for 5-hydroxypropafenone, which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). The affinity of the UGT enzyme for 5-hydroxypropafenone is notably high, as reflected by its Km value.

| Substrate | Kinetic Model | Km Value (mmol/l) |

|---|---|---|

| 5-Hydroxypropafenone | Michaelis-Menten | 1.4 |

The rate of the glucuronidation reaction is significantly influenced by the pH of the surrounding environment. The enzymatic activity of UDP-glucuronyltransferase towards 5-hydroxypropafenone exhibits a distinct pH optimum. Research has identified that the ideal pH for the glucuronidation of this specific metabolite is 8.0. This suggests that the enzyme's catalytic efficiency is maximal under slightly alkaline conditions.

In addition to glucuronidation, 5-hydroxypropafenone can also be metabolized through sulfation. This pathway involves the transfer of a sulfonate group to the molecule, catalyzed by sulfotransferase enzymes. Investigations into this metabolic route have revealed a pronounced stereoselectivity that contrasts with that of glucuronidation. The sulfation pathway shows a significant preference for the (R)-enantiomer of 5-hydroxypropafenone researchgate.net. Consequently, sulfation is considered a less dominant metabolic pathway for the this compound enantiomer compared to glucuronidation.

Stereochemical Research in S 5 Hydroxypropafenone Metabolism and Activity

Stereoselectivity in the Formation of (S)-5-Hydroxypropafenone from Propafenone (B51707) Enantiomers

The formation of 5-hydroxypropafenone (B19502) from its parent compound, propafenone, is a stereoselective process primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. Propafenone is administered as a racemic mixture of two enantiomers, (S)-propafenone and (R)-propafenone. Research has consistently shown that the R-enantiomer is eliminated from the body more rapidly than the S-enantiomer nih.gov. This difference in elimination rates is indicative of stereoselectivity in their metabolic pathways, including the 5-hydroxylation that leads to the formation of 5-hydroxypropafenone.

In extensive metabolizers (EMs) of CYP2D6, the clearance of (R)-propafenone is significantly higher than that of (S)-propafenone. This suggests that the formation of the 5-hydroxy metabolite may occur at different rates for each enantiomer. The higher clearance of the R-enantiomer implies a more rapid metabolism, which includes the 5-hydroxylation pathway.

| Parameter | (S)-Propafenone | (R)-Propafenone | P-value |

|---|---|---|---|

| Peak Plasma Concentration (Cmax) (ng/mL) | 413 ± 143 | 291 ± 109 | <0.001 |

| Area Under the Curve (AUC) (μg·h/L) | 2214 ± 776 | 1639 ± 630 | <0.001 |

| Clearance (CL) (L/h) | 96.0 ± 39.0 | 138 ± 78 | <0.01 |

Enantiomer-Enantiomer Interactions in Oxidative Metabolism

The metabolism of propafenone enantiomers is not independent; a significant interaction occurs where one enantiomer affects the metabolism of the other. Specifically, (R)-propafenone has been shown to inhibit the CYP2D6-mediated 5-hydroxylation of (S)-propafenone. This interaction has important clinical implications as it leads to a reduced clearance of the more pharmacologically active (S)-enantiomer when the racemic mixture is administered.

In vitro studies have demonstrated this competitive inhibition. When racemic propafenone is administered, the clearance of (S)-propafenone is significantly lower than when (S)-propafenone is given alone. This enantiomer-enantiomer interaction results in a higher plasma concentration of (S)-propafenone than would be expected if the enantiomers were metabolized independently.

| Administered Agent | CLo of (S)-Propafenone (mL/min) | CLo of (R)-Propafenone (mL/min) |

|---|---|---|

| Racemic Propafenone | 1226 ± 751 | 1678 ± 625 |

| Pure (S)-Propafenone | 2028 ± 959 | - |

| Pure (R)-Propafenone | - | 1318 ± 867 |

Stereoselective Disposition in Conjugation Reactions (Glucuronidation and Sulfation)

Following its formation, this compound undergoes further metabolism through conjugation reactions, primarily glucuronidation and sulfation, to facilitate its excretion. Research indicates that these conjugation processes can also be stereoselective.

Glucuronidation: Studies have shown that the glucuronidation of propafenone is stereoselective, with the S-isomer being a preferred substrate for the UDP-glucuronosyltransferase enzyme UGT1A9. While direct studies on the stereoselective glucuronidation of this compound are limited, research on the glucuronidation of 5-hydroxypropafenone (as a racemate) has identified a Michaelis-Menten constant (Km) of 1.4 mmol/L, indicating a high affinity of the metabolite for the glucuronidation enzymes nih.gov. Given the stereoselectivity observed with the parent compound, it is plausible that the glucuronidation of its hydroxylated metabolite is also stereoselective.

Sulfation: 5-Hydroxypropafenone can also be conjugated with sulfate (B86663). The existence of 5-Hydroxypropafenone sulfate as a metabolite has been confirmed. However, to date, there is a lack of specific research findings detailing the stereoselectivity of the sulfation of this compound. Further investigation is needed to fully understand the stereochemical aspects of this metabolic pathway.

Implications of Genetically Determined Metabolic Variability (e.g., CYP2D6 Phenotypes) on this compound Formation Dynamics

The formation of this compound is critically dependent on the activity of the CYP2D6 enzyme, which is subject to significant genetic polymorphism. Individuals can be classified into different phenotypes based on their CYP2D6 genotype, ranging from poor metabolizers (PMs) with no enzyme activity to ultrarapid metabolizers (UMs) with increased enzyme activity. This genetic variability has a profound impact on the plasma concentrations of both propafenone and its 5-hydroxy metabolites.

In individuals classified as CYP2D6 poor metabolizers, the 5-hydroxylation pathway is severely impaired. Consequently, these individuals have significantly higher plasma concentrations of the parent drug, propafenone, and very low to undetectable levels of 5-hydroxypropafenone researchgate.netg-standaard.nl. In contrast, extensive metabolizers (EMs) efficiently convert propafenone to its hydroxylated metabolites, resulting in lower plasma concentrations of the parent drug and higher concentrations of 5-hydroxypropafenone.

This difference in metabolic capability not only affects the therapeutic efficacy of the drug but also the potential for adverse effects. The accumulation of the parent drug in PMs can lead to an increased risk of toxicity.

| Parameter | Poor Metabolizers (PMs) | Extensive Metabolizers (EMs) | Fold Difference (PMs vs. EMs) |

|---|---|---|---|

| AUC (μg·h/mL) | 15.9 (12.5–19.2) | 6.6 (4.1-9.1) | 2.4 |

| Cmax (μg/mL) | 1.10 (0.796–1.40) | 0.10 (0.07-0.13) | 11.2 |

| Half-life (t1/2) (h) | 12.8 (11.3–14.3) | 2.7 (2.2-3.2) | 4.7 |

In many studies, 5-hydroxypropafenone is not detected in CYP2D6 poor metabolizers researchgate.net.

Molecular and Cellular Pharmacological Research of S 5 Hydroxypropafenone

Ion Channel Modulation Mechanisms

Voltage-Gated Sodium Channel Interactions

(S)-5-Hydroxypropafenone is recognized as a potent blocker of voltage-gated sodium channels, an action central to its Class IC antiarrhythmic classification. This interaction involves the inhibition of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. By blocking these channels, this compound reduces the maximum upstroke velocity of the action potential, thereby slowing conduction in cardiac tissue. Studies have shown that this active metabolite is more potent in its sodium channel blocking activity than propafenone (B51707) itself. The binding is thought to occur preferentially to the open state of the sodium channels, a characteristic feature of Class IC agents.

Human Ether-à-go-go-Related Gene (HERG) Channel Electrophysiological Effects

This compound modulates the activity of the HERG potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr). This interaction is characterized by concentration-, voltage-, and time-dependent inhibition. The blocking effect is of similar potency to its parent compound, propafenone.

Experimental data shows that this compound significantly inhibits the HERG current. At a concentration of 2 µM, it inhibited the HERG current by 71.1 ± 4.1% when measured at the end of 5-second depolarizing pulses to -10 mV. The block measured at the peak of the tail currents recorded at -60 mV was even higher, at 79.3 ± 1.5%. This suggests a higher degree of block when the channels are in the open state. Furthermore, the compound accelerates both the deactivation and inactivation kinetics of the HERG current.

| Measurement Condition | Inhibition (%) |

|---|---|

| End of 5-s depolarizing pulse to -10 mV | 71.1 ± 4.1% |

| Maximum peak of tail current at -60 mV | 79.3 ± 1.5% |

The interaction of this compound with HERG channels is voltage-dependent, with the block increasing steeply in the range of membrane potentials that correspond to channel activation. The compound induces a significant negative shift in the voltage-dependence of activation. Specifically, at a 2 µM concentration, this compound shifts the midpoint of the activation curve (V0.5) by -7.4 ± 1.1 mV. This hyperpolarizing shift suggests a preferential binding to the open state of the channel, which stabilizes this conformation.

| Parameter | Shift Value (mV) |

|---|---|

| Midpoint of Activation (V0.5) | -7.4 ± 1.1 mV |

Other Potassium Channel (e.g., Kv1.5) Interactions

In addition to HERG channels, this compound also interacts with other potassium channels, such as those responsible for the ultrarapid delayed rectifier current (IKur), encoded by the Kv1.5 gene. Studies on human Kv1.5 channels stably expressed in cell lines show that this compound inhibits this current in a concentration-dependent manner, though it is less potent than propafenone. The block is also characterized by voltage-, time-, and use-dependence.

The dissociation constant (KD) for this compound inhibition of the hKv1.5 current was determined to be 9.2 ± 1.6 µM, compared to 4.4 ± 0.3 µM for propafenone. The compound also affects the deactivation kinetics, slowing the time course and reducing the tail current amplitude.

| Parameter | Value |

|---|---|

| Dissociation Constant (KD) | 9.2 ± 1.6 µM |

| Association Rate Constant (k) | (2.3 ± 0.3) x 106 M-1 s-1 |

| Dissociation Rate Constant (l) | 21.4 ± 3.1 s-1 |

L-type Calcium Channel Modulation

Research into the effects of 5-hydroxypropafenone (B19502) on L-type calcium channels has yielded varying results depending on the experimental model. In studies utilizing isolated organs such as guinea-pig atria and rat aortic strips, 5-hydroxypropafenone demonstrated a greater calcium-antagonistic effect compared to its parent compound, propafenone nih.gov. However, other research indicates that 5-hydroxypropafenone is less potent than propafenone at blocking L-type Ca2+ channels oup.comoup.com. Propafenone itself has been shown to reduce L-type calcium current (ICa,L) in a dose-dependent manner, which may contribute to its antiarrhythmic properties in tissues where this current is significant, such as the atrioventricular node nih.gov.

Adrenergic Receptor Interaction Studies

The beta-adrenergic receptor blocking activity of propafenone and its metabolites is stereoselective. The (S)-enantiomer is primarily responsible for the beta-blocking effects medchemexpress.cn. Studies have shown a eudismic ratio of 54 for (S)-propafenone over (R)-propafenone in beta-adrenoceptor-binding inhibition experiments, highlighting the significantly greater potency of the (S)-form medchemexpress.cn.

This compound, the active metabolite, also exhibits beta-adrenoceptor blocking effects, although its potency is considerably weaker than that of the parent compound, propafenone nih.govoup.comoup.com. In vitro studies on isolated organs confirmed a distinctly weaker beta-adrenoceptor blocking effect for 5-hydroxypropafenone nih.gov. Similarly, in vivo experiments demonstrated that the beta-adrenoceptor blocking effect of 5-hydroxypropafenone was less pronounced than that of propafenone nih.gov. This weaker activity at beta-adrenergic receptors is a distinguishing feature of the metabolite compared to the parent drug oup.comoup.com.

Drug Transporter Substrate and Modulator Characterization

This compound has been identified as both a substrate and an inhibitor of the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter that plays a crucial role in drug absorption and disposition nih.gov. P-gp is known to transport a wide variety of structurally diverse compounds out of cells, affecting their bioavailability and distribution nih.govdrugbank.com.

This compound is actively transported by human P-glycoprotein. Research using Caco-2 cell monolayers, a model for the intestinal barrier, demonstrated that the translocation of 5-hydroxypropafenone was significantly greater in the basal-to-apical direction compared to the apical-to-basal direction nih.gov. This polarized transport is characteristic of P-gp substrates and indicates that the compound is actively effluxed from cells by the transporter nih.gov. In contrast, the parent compound propafenone did not show evidence of being a P-gp substrate in the same assay nih.gov.

| Transport Direction | Apparent Permeability (Papp) (cm/s) |

|---|---|

| Apical-to-Basal | 4.34 ± 1.84 x 10⁻⁶ |

| Basal-to-Apical | 10.21 ± 2.63 x 10⁻⁶ |

| Compound | IC₅₀ (µM) |

|---|---|

| Propafenone | 6.8 |

| This compound | 19.9 |

| N-desalkylpropafenone | 21.3 |

Therefore, the section on ": 4.3.2. Organic Anion Transporting Polypeptide (OATP) Family Inhibition" cannot be generated at this time due to a lack of specific research data on this topic.

Intermolecular Interactions and Enzyme Inhibition Dynamics of S 5 Hydroxypropafenone

In Vitro Inhibition Profiling of Cytochrome P450 Isoenzymes

While the parent drug, propafenone (B51707), is a known inhibitor of CYP2D6, its metabolite, (S)-5-Hydroxypropafenone, also demonstrates inhibitory activity against specific cytochrome P450 isoenzymes. In vitro studies have characterized it as an inhibitor of CYP2D6, the same enzyme responsible for its formation. However, its inhibitory potency is considerably lower than that of propafenone.

Research has also identified this compound as a potent inhibitor of CYP2C19. This isoenzyme is responsible for the metabolism of several clinically important drugs, including proton pump inhibitors and antidepressants. The inhibitory action of this compound on this pathway highlights a potential mechanism for drug-drug interactions that is distinct from the interactions associated with the parent compound.

Kinetic Analysis of Enzyme Inhibition (e.g., IC50, Ki Determination)

Kinetic analyses have been performed to quantify the inhibitory potential of this compound against key CYP isoenzymes. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. Studies have determined that 5-hydroxypropafenone (B19502) is a competitive inhibitor of CYP2D6 with a Ki value of 18.2 µM. This is substantially higher than the Ki of the parent compound, propafenone (Ki = 0.6 µM), indicating that the metabolite is a significantly less potent inhibitor of this particular enzyme.

In contrast, 5-hydroxypropafenone shows more potent inhibition of CYP2C19, the enzyme responsible for S-mephenytoin 4'-hydroxylation. It acts as a competitive inhibitor with a Ki of 17 µM. This demonstrates that the metabolite has a distinct inhibitory profile from its parent drug, with a notable interaction at the CYP2C19 active site.

Interactive Table: Enzyme Inhibition Constants for this compound

Users can sort the table by Compound, Enzyme, or Ki Value.

| Compound | Enzyme | Inhibition Constant (Ki) | Inhibition Type |

| This compound | CYP2D6 | 18.2 µM | Competitive |

| This compound | CYP2C19 | 17 µM | Competitive |

| Propafenone (parent drug) | CYP2D6 | 0.6 µM | Competitive |

Interactions with Specific Pharmaceutical Agents and Xenobiotics

The clinical significance of this compound is often linked to the factors that influence its formation from propafenone. As the product of a specific metabolic pathway (CYP2D6), its plasma concentration is highly susceptible to modulation by co-administered drugs that inhibit this enzyme.

Several Selective Serotonin Reuptake Inhibitors (SSRIs) are known inhibitors of CYP2D6 and can significantly alter the metabolism of propafenone, thereby reducing the formation of this compound. nih.gov In vitro studies using human liver microsomes have demonstrated that fluoxetine (B1211875) and its active metabolite, norfluoxetine, as well as paroxetine (B1678475), are potent inhibitors of propafenone 5-hydroxylation. uclan.ac.uk Sertraline has a moderate inhibitory effect, while citalopram (B1669093) shows little to no inhibition. uclan.ac.uk The potent inhibition by fluoxetine and paroxetine can lead to a "phenocopying" effect, where a person with a genetically normal CYP2D6 metabolism (extensive metabolizer) behaves like a poor metabolizer, leading to elevated propafenone levels and reduced metabolite concentrations. clinpgx.org

Interactive Table: Inhibition of Propafenone 5-Hydroxylation by SSRIs

Users can sort the table by Inhibitor or Ki Value to compare potencies.

| Inhibitor | Mean Ki Value (µM) |

| Fluoxetine | 0.33 |

| Norfluoxetine | 0.55 |

| Paroxetine | 0.54 |

Quinidine (B1679956) is a classic and potent competitive inhibitor of CYP2D6. uclan.ac.uk Its co-administration with propafenone can completely block the 5-hydroxylation pathway. nih.gov This interaction dramatically reduces the formation of this compound and leads to a significant increase in the plasma concentrations of the parent drug, propafenone. nih.gov Studies have shown that even low doses of quinidine are sufficient to chronically inhibit CYP2D6, effectively converting extensive metabolizers into poor metabolizers and tripling the plasma concentration of propafenone. nih.gov Quinidine is the most potent inhibitor of this metabolic pathway, with a mean Ki value of 0.13 µM. uclan.ac.uk

While the formation of this compound is governed by CYP2D6, propafenone is also metabolized via other pathways, primarily N-dealkylation to norpropafenone by CYP1A2 and CYP3A4. nih.govclinpgx.org This creates a potential for metabolic cross-talk. Caffeine (B1668208) is a well-known substrate for CYP1A2. researchgate.net Studies have shown that propafenone can competitively inhibit the metabolism of caffeine, leading to a significant decrease in its oral clearance and an increase in its elimination half-life. mdpi.com This interaction is mediated by CYP1A2, for which both compounds compete. mdpi.com In individuals who are poor metabolizers for CYP2D6, the metabolic clearance of propafenone is more reliant on the CYP1A2 and CYP3A4 pathways. g-standaard.nl In these patients, the competitive inhibition between propafenone and other CYP1A2 substrates like caffeine could be more pronounced. mdpi.com

Advanced Synthetic Methodologies for S 5 Hydroxypropafenone and Its Analogues

Enzymatic and Biocatalytic Synthesis of Conjugates

Conjugation reactions, such as glucuronidation and sulfation, are critical Phase II metabolic pathways that facilitate the excretion of drugs and their metabolites. The synthesis of these conjugates is vital for metabolic studies and for understanding the complete pharmacokinetic profile of (S)-5-hydroxypropafenone. Biocatalysis offers a highly selective method for producing these otherwise synthetically challenging molecules.

Research Findings: Enzymatic synthesis provides a direct route to obtaining glucuronide and sulfate (B86663) conjugates of this compound. Studies have demonstrated the successful glucuronidation of 5-hydroxypropafenone (B19502) using immobilized enzymes. nih.gov

Glucuronidation: The use of agarose-bound uridine (B1682114) 5'-diphospho (UDP)-glucuronyltransferase (UGT) from bovine liver has been effective in synthesizing 5-hydroxypropafenone glucuronide in the presence of the cofactor UDP-glucuronic acid (UDPGA). nih.gov This enzymatic approach follows Michaelis-Menten kinetics, with the reaction being linear for up to 30 minutes. The affinity of the enzyme is significantly higher for 5-hydroxypropafenone compared to the parent drug, propafenone (B51707), as indicated by their respective Km values. nih.gov

Sulfation: While specific studies on the enzymatic synthesis of this compound sulfate are less detailed, the general methodology involves the use of sulfotransferases (SULTs) and a sulfate donor, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS). This approach can be applied to generate the sulfate conjugate at the phenolic hydroxyl group.

Microbial Biotransformation: An alternative approach involves microbial biotransformation, where microorganisms capable of performing sequential reactions, such as hydroxylation followed by O-glucuronidation, can be used to produce conjugates from the parent drug. hyphadiscovery.com

Table 1: Enzymatic Synthesis of this compound Conjugates

| Conjugate Type | Enzyme Class | Cofactor/Donor | Key Findings |

|---|---|---|---|

| Glucuronide | UDP-glucuronyltransferase (UGT) | UDP-glucuronic acid (UDPGA) | Successful synthesis using immobilized UGT; higher affinity for 5-hydroxypropafenone (Km = 1.4 mmol/l) than propafenone (Km = 11.6 mmol/l). nih.gov |

| Sulfate | Sulfotransferase (SULT) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | General biocatalytic method applicable for synthesizing sulfate conjugates of phenolic compounds. |

Design and Synthesis of Stable Isotope-Labeled Derivatives (e.g., Deuterated Analogs) for Research Applications

Stable isotope-labeled compounds, particularly deuterated analogues, are indispensable tools in pharmaceutical research. nih.gov They are used to investigate metabolic pathways, determine pharmacokinetic profiles without interference from endogenous levels, and serve as internal standards for quantitative bioanalysis by mass spectrometry. researchgate.net

Research Findings: The synthesis of deuterated this compound involves incorporating deuterium (B1214612) atoms at specific, metabolically stable positions within the molecule. This prevents the isotope from being lost during metabolic processes.

Synthetic Strategy: A common strategy involves using deuterated starting materials or reagents in the synthetic pathway. For instance, to label the propylamino side chain, deuterated n-propylamine can be used in the final amination step of the synthesis. Labeling of the aromatic rings can be achieved through hydrogen-deuterium exchange reactions on a suitable precursor, often catalyzed by a metal such as palladium, or by starting with deuterated aromatic precursors.

Applications: Deuterium-labeled this compound is critical for drug metabolism and pharmacokinetic (DMPK) studies. The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to probe metabolic mechanisms. researchgate.net For example, deuteration at a site of hydroxylation can slow down the metabolic process, helping to identify key metabolic hotspots.

Table 2: Examples of Stable Isotope-Labeled this compound Derivatives and Their Applications

| Labeled Derivative | Position of Label | Synthetic Approach | Primary Research Application |

|---|---|---|---|

| This compound-d5 | Phenyl ring | Starting with a deuterated phenyl precursor | Internal standard for LC-MS/MS quantification. |

| This compound-d7 | Propyl group | Use of deuterated n-propylamine in the final synthetic step | Elucidating metabolic pathways of the side chain. |

| This compound-d2 | Hydroxypropoxy side chain | Reduction of a ketone intermediate with a deuterated reducing agent (e.g., NaBD₄) | Studying the stereochemistry of metabolic reactions. |

Chiral Synthesis Strategies for Enantiomeric Purity Control

The pharmacological and metabolic properties of propafenone and its metabolites are stereospecific. Therefore, obtaining enantiomerically pure this compound is essential for accurate pharmacological evaluation. Chiral synthesis strategies are designed to produce a single enantiomer in high purity. icjs.us

Research Findings: Chemoenzymatic kinetic resolution is a powerful and widely used strategy to obtain enantiomerically pure intermediates for the synthesis of chiral drugs. researchgate.net This method leverages the high stereoselectivity of enzymes, such as lipases, to separate a racemic mixture.

Enzymatic Kinetic Resolution (KR): A key step in the synthesis of (S)-propafenone, and by extension its 5-hydroxy metabolite, involves the kinetic resolution of a racemic intermediate, such as a chlorohydrin or its acetate (B1210297) ester. researchgate.net In this process, a lipase (B570770) selectively catalyzes the hydrolysis (or acylation) of one enantiomer at a much faster rate than the other.

Process Example: A racemic chlorohydrin intermediate is first acetylated to form a racemic acetate. This mixture is then subjected to hydrolysis catalyzed by a lipase, such as Novozym® 435 (lipase B from Candida antarctica). researchgate.net The enzyme preferentially hydrolyzes the (R)-acetate back to the (R)-chlorohydrin, leaving the desired (S)-acetate unreacted and in high enantiomeric excess. The resulting (S)-acetate and (R)-chlorohydrin can then be separated chromatographically. The enantiomerically pure (S)-acetate is then carried forward to synthesize this compound.

Table 3: Performance of Lipases in Kinetic Resolution of Propafenone Intermediates

| Enzyme | Source | Reaction Type | Enantiomeric Excess (ee) Achieved | Reference |

|---|---|---|---|---|

| Novozym® 435 | Candida antarctica | Hydrolysis of acetate | >95% for (S)-acetate | researchgate.net |

| Amano Lipase AK | Pseudomonas fluorescens | Hydrolysis of acetate | >99% | mdpi.com |

| Lipase from TLL | Thermomyces lanuginosus | Hydrolysis of acetate | >99% | researchgate.net |

Synthetic Approaches to Structurally Modified this compound Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. Synthesizing a series of structurally modified analogues of this compound allows researchers to probe its interaction with biological targets and optimize its properties.

Research Findings: Synthetic approaches to analogues of this compound typically involve modifying one of three key structural regions: the propylamino side chain, the phenylpropanone core, or the substituents on the aromatic rings.

Side Chain Modification: The tertiary amine of the propylamino group is a common site for modification. Analogues with different alkyl groups or cyclic amines (e.g., piperazines) have been synthesized to explore the impact of basicity and steric bulk on activity. researchgate.net The synthesis involves reacting the key epoxy intermediate with various primary or secondary amines.

Aromatic Ring Substitution: Introducing different substituents (e.g., halogens, alkyl, alkoxy groups) onto the aromatic rings can modulate the molecule's lipophilicity and electronic properties, which are critical determinants of biological activity. nih.gov For example, benzofuran (B130515) analogues have been prepared and evaluated. nih.gov

Core Structure Modification: The propiophenone (B1677668) backbone can also be altered. For instance, the length of the alkyl chain connecting the carbonyl group and the phenyl ring can be varied to study the optimal distance required for target binding.

A general synthetic scheme involves preparing a key intermediate, often a 5-benzyloxy derivative to protect the phenolic hydroxyl group, which is then elaborated. The benzyl (B1604629) protecting group can be removed in the final step via catalytic hydrogenation to yield the desired 5-hydroxy analogues. These systematic modifications have been crucial in developing pharmacophore models and understanding the molecular features required for activity at various targets, such as P-glycoprotein. nih.gov

Table 4: Summary of SAR Findings for Modified this compound Analogues

| Modified Region | Structural Change | Synthetic Strategy | Impact on Activity |

|---|---|---|---|

| Propylamino Group | Replacement of propyl with other alkyl or cyclic groups | Reaction of epoxy intermediate with different amines | Modulates lipophilicity and P-glycoprotein inhibition; quaternary nitrogen analogs show reduced efficacy. nih.gov |

| Aromatic Ring | Introduction of benzyloxy group at the 5-position | Benzylation of the phenol (B47542) followed by side-chain elaboration | Alters lipophilicity; 5-benzyloxy analogs showed activity independent of their log P value. |

| Core Structure | Replacement of phenylpropanone with a benzofuran core | Multi-step synthesis starting from benzofuran precursors | Generally lower activity/lipophilicity ratio compared to propafenone series. nih.gov |

Sophisticated Analytical Methodologies in S 5 Hydroxypropafenone Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Characterization

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the analysis of (S)-5-Hydroxypropafenone in biological samples. This technique offers unparalleled sensitivity and selectivity, allowing for precise measurement even at very low concentrations. The method typically involves chromatographic separation of the analyte from other matrix components, followed by ionization and mass analysis. The use of selected reaction monitoring (SRM) enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.gov

Researchers have focused on developing simple, rapid, and highly sensitive LC-MS/MS methods for the simultaneous determination of propafenone (B51707) and 5-hydroxypropafenone (B19502) in human plasma, which is essential for pharmacokinetic studies. oup.comnih.gov These assays are characterized by low limits of quantification (LLOQ), high precision, and accuracy. scholarsresearchlibrary.com

One such method achieved an LLOQ of 0.25 ng/mL for 5-hydroxypropafenone in human plasma with a short runtime of 4 minutes. scholarsresearchlibrary.com This was accomplished using a novel Hybrid SPE-Precipitation technology for sample preparation, which effectively removes phospholipids (B1166683) that can interfere with mass spectrometry results. scholarsresearchlibrary.com Another validated method allows for the simultaneous quantification of propafenone and 5-hydroxypropafenone at a lower level of 0.5 ng/mL from a 200 μL plasma sample, which is simply treated with methanol (B129727) for deproteinization. oup.comnih.gov

These rapid and sensitive methods are crucial for bioequivalence and pharmacokinetic studies, enabling high-throughput analysis of clinical samples. scholarsresearchlibrary.comsemanticscholar.org

Table 1: Performance Characteristics of Selected LC-MS/MS Assays for 5-Hydroxypropafenone

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Analyte | 5-Hydroxypropafenone | 5-Hydroxypropafenone | This compound |

| Matrix | Human Plasma | Human Plasma | Human Dried Blood Spots (DBS) |

| Sample Preparation | Hybrid SPE-Precipitation | Protein Precipitation (Methanol) | Solid-Liquid Extraction |

| LLOQ | 0.25 ng/mL scholarsresearchlibrary.com | 0.5 ng/mL oup.comnih.gov | 5.11 ng/mL nih.gov |

| Linear Range | 0.25-250.00 ng/mL scholarsresearchlibrary.com | Not Specified | 5.11-1000 ng/mL nih.gov |

| Intra-day Precision (%CV) | < 14.2% scholarsresearchlibrary.com | Not Specified | 2.16-6.34% nih.gov |

| Inter-day Precision (%CV) | < 14.2% scholarsresearchlibrary.com | Not Specified | 3.23-4.94% nih.gov |

| Accuracy | 94.6–108.3% scholarsresearchlibrary.com | Not Specified | Not Specified |

| Run Time | 4 min scholarsresearchlibrary.com | Not Specified | 1.1 min nih.gov |

This table is interactive. Click on the headers to sort the data.

Beyond the primary phase I metabolite, propafenone undergoes phase II metabolism to form conjugated metabolites. LC-MS/MS is a powerful tool for the detection and quantification of these conjugates. A sensitive and stereospecific method has been developed to determine not only propafenone and 5-hydroxypropafenone but also their glucuronide and sulfate (B86663) conjugates in human plasma. nih.gov This is achieved by incubating plasma samples with β-glucuronidase/arylsulfatase. The use of a specific β-glucuronidase inhibitor, saccharo-1,4-lactone, allows for the distinct quantification of both the glucuronide and sulfate conjugates of the enantiomers. nih.gov Another method utilized solid-phase extraction to separate propafenone glucuronides from phase I metabolites in plasma and urine, enabling their quantification by HPLC-electrospray ionization mass spectrometry. researchgate.net

Distinguishing between the (S) and (R) enantiomers of 5-hydroxypropafenone is critical due to their different pharmacological activities. nih.gov Chiral LC-MS/MS methods have been successfully developed for this purpose. These methods employ a chiral stationary phase to achieve chromatographic separation of the enantiomers before they enter the mass spectrometer for detection and quantification.

One method uses a Chiral-AGP column with ion trap mass spectrometric detection in SRM mode. nih.gov The enantiomers of 5-hydroxypropafenone were successfully separated using a mobile phase consisting of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.1) and 2-propanol (100:0.9, v/v) at a flow rate of 0.6 ml/min. nih.gov The SRM transition monitored for the 5-hydroxypropafenone enantiomers was m/z 358 to m/z 340. nih.gov This stereospecific method achieved an LLOQ of 20 ng/ml for each enantiomer, with precision and accuracy within 11%. nih.gov

Table 2: Chiral LC-MS/MS Conditions for Enantioselective Separation of 5-Hydroxypropafenone

| Parameter | Condition |

|---|---|

| Chiral Column | Chiral-AGP nih.gov |

| Mobile Phase | 10 mM ammonium acetate buffer (pH 4.1) / 2-propanol (100:0.9, v/v) nih.gov |

| Flow Rate | 0.6 mL/min nih.gov |

| Detection Mode | ESI-SRM (Positive Ionization) nih.gov |

| SRM Transition | m/z 358 → m/z 340 nih.gov |

| LLOQ (per enantiomer) | 20 ng/mL nih.gov |

This table is interactive. Click on the headers to sort the data.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) remains a valuable technique for the analysis of 5-hydroxypropafenone, often using UV or fluorescence detectors. scholarsresearchlibrary.comnih.gov While perhaps less sensitive than LC-MS/MS, HPLC methods are robust and widely accessible. For enantiomeric analysis, the use of specialized chiral stationary phases is essential.

The resolution of this compound from its (R)-enantiomer is effectively achieved by using columns with a chiral stationary phase (CSP). Polysaccharide-based and protein-based CSPs are commonly employed. nih.gov

An enantioselective liquid chromatography method was developed for the simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma using a Chiralpak AD column, which is an amylose-derived CSP. nih.govresearchgate.net The enantiomers were successfully resolved using a mobile phase of hexane-ethanol (88:12, v/v) with 0.1% diethylamine. nih.gov This method allowed for the analysis of both the drug and its metabolite's enantiomers within 20 minutes, with a limit of detection of 25 ng/ml. nih.gov

Studies have investigated various CSPs for the resolution of 5-hydroxypropafenone enantiomers, including Chiralpak AD, Chiralcel OD-H (a cellulose (B213188) derivative), and Ultron ES-OVM (a protein-based phase), all of which proved suitable for the separation. nih.gov

Table 3: Chiral Stationary Phases for HPLC Resolution of 5-Hydroxypropafenone Enantiomers

| Chiral Stationary Phase (CSP) | Type | Suitability for 5-OHP Resolution | Reference |

|---|---|---|---|

| Chiralpak AD | Polysaccharide (Amylose derivative) | Suitable nih.gov | nih.gov |

| Chiralcel OD-H | Polysaccharide (Cellulose derivative) | Suitable nih.gov | nih.gov |

| Chiral AGP | Protein (α1-acid glycoprotein) | Suitable nih.gov | nih.gov |

| Ultron ES-OVM | Protein (Ovomucin) | Suitable nih.gov | nih.gov |

This table is interactive. Click on the headers to sort the data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) has also been reported as a method for the determination of propafenone and 5-hydroxypropafenone in biological matrices. scholarsresearchlibrary.com This technique involves the chemical derivatization of the analytes to increase their volatility and thermal stability, allowing them to be separated by gas chromatography before detection by a mass spectrometer. While LC-MS/MS is now more commonly used for quantification due to simpler sample preparation and suitability for a wider range of compounds, GC-MS can be a powerful tool for metabolite profiling and identification. scholarsresearchlibrary.com It provides high chromatographic resolution and generates reproducible mass spectra that are useful for structural elucidation.

Immunoblotting Techniques for Cellular Pathway Analysis

Immunoblotting, commonly known as Western blotting, is a powerful analytical technique used to detect specific proteins in a sample of tissue homogenate or extract. In the context of this compound research, immunoblotting plays a pivotal role in understanding how this metabolite influences cellular signaling pathways. Although direct studies employing immunoblotting to investigate the effects of this compound are not extensively documented, its known pharmacological activity on cardiac ion channels suggests potential downstream effects on various signaling cascades that could be effectively studied using this technique. oup.comnih.gov

This compound, similar to its parent compound, is known to affect ion channels, which can, in turn, modulate intracellular signaling pathways that regulate cell survival, apoptosis, and stress responses. For instance, alterations in ion channel function can impact calcium homeostasis, which is a critical secondary messenger in numerous signaling pathways. Immunoblotting can be employed to probe key proteins within these pathways, assessing changes in their expression levels or post-translational modifications, such as phosphorylation, which often indicates activation or deactivation of a signaling cascade.

Detailed Research Application:

A hypothetical research study could involve treating a relevant cell line, such as human cardiomyocytes, with this compound and subsequently preparing cell lysates for immunoblot analysis. The aim would be to investigate the activation of signaling pathways known to be involved in cardiac function and stress responses. Key proteins of interest could include members of the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, p38), the PI3K/Akt pathway, and proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins).

By using specific primary antibodies that recognize either the total protein or a phosphorylated form of the protein, researchers can quantify changes in protein activation. For example, an increase in the ratio of phosphorylated ERK (p-ERK) to total ERK would suggest an activation of the MAPK/ERK pathway.

The data generated from such immunoblotting experiments would provide valuable insights into the molecular mechanisms underlying the pharmacological and potential off-target effects of this compound.

Table 1: Illustrative Immunoblotting Data for Cellular Pathway Analysis of this compound This table presents hypothetical data to demonstrate the potential application of immunoblotting in studying the effects of this compound on key signaling proteins in human cardiomyocytes.

| Target Protein | Treatment Group | Relative Protein Expression (Normalized to Control) | Fold Change (p-Protein/Total Protein) |

| ERK1/2 | Control | 1.00 | 1.00 |

| This compound (1 µM) | 1.05 | 1.85 | |

| This compound (10 µM) | 1.10 | 2.75 | |

| p-ERK1/2 (Thr202/Tyr204) | Control | 1.00 | - |

| This compound (1 µM) | 1.94 | - | |

| This compound (10 µM) | 3.03 | - | |

| Akt | Control | 1.00 | 1.00 |

| This compound (1 µM) | 0.98 | 0.95 | |

| This compound (10 µM) | 0.95 | 0.90 | |

| p-Akt (Ser473) | Control | 1.00 | - |

| This compound (1 µM) | 0.93 | - | |

| This compound (10 µM) | 0.86 | - |

Advanced Sample Preparation Strategies for Enhanced Analytical Performance (e.g., Phospholipid Depletion)

The accurate quantification of this compound in biological matrices, such as plasma or serum, is often challenging due to the presence of endogenous interfering substances. Phospholipids, in particular, are a major source of matrix effects in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. chromatographyonline.comchromatographytoday.comphenomenex.com They can co-elute with the analyte of interest and cause ion suppression or enhancement, leading to inaccurate and unreliable results. researchgate.netelementlabsolutions.com Therefore, advanced sample preparation strategies that effectively remove phospholipids are crucial for developing robust and sensitive analytical methods.

Several techniques have been developed for phospholipid depletion, moving beyond simple protein precipitation which is often insufficient. chromatographytoday.comelementlabsolutions.com These methods include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and more specialized techniques like HybridSPE®-Phospholipid technology. scholarsresearchlibrary.com

HybridSPE®-Phospholipid Technology:

This technique combines the simplicity of protein precipitation with the selectivity of solid-phase extraction. The methodology involves a simple pass-through mechanism where the sample supernatant, after protein precipitation, is passed through a packed bed of zirconia-coated silica (B1680970) particles. The zirconia particles have a high affinity for the phosphate (B84403) groups of phospholipids, effectively retaining them while allowing the analyte of interest, such as this compound, to pass through for collection and subsequent analysis. This approach has been successfully applied to the analysis of propafenone and its metabolite, 5-hydroxypropafenone, resulting in cleaner extracts and improved analytical performance. scholarsresearchlibrary.com

The benefits of employing such advanced sample preparation techniques include:

Reduced Matrix Effects: Minimizing ion suppression and enhancement, leading to improved accuracy and precision. researchgate.net

Increased Sensitivity: Lowering the limit of quantification (LOQ) by reducing background noise.

Enhanced Column Lifetime: Preventing the accumulation of phospholipids on the analytical column, which can degrade performance over time. elementlabsolutions.com

Improved Method Robustness: Ensuring consistent and reliable results across different sample lots.

Table 2: Comparison of Sample Preparation Techniques for the Analysis of this compound by LC-MS/MS This table provides a comparative overview of different sample preparation methods, highlighting the advantages of advanced techniques like phospholipid depletion for the analysis of this compound in a biological matrix like human plasma.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | HybridSPE®-Phospholipid |

| Phospholipid Removal Efficiency | Low (<30%) | Moderate (50-70%) | High (80-95%) | Very High (>95%) |

| Analyte Recovery | High | Moderate to High | High | High |

| Reduction in Matrix Effects | Minimal | Moderate | Significant | Excellent |

| Method Development Time | Short | Moderate | Long | Short to Moderate |

| Solvent Consumption | High | High | Moderate | Low |

| Suitability for Automation | High | Low | High | High |

In Vitro and Ex Vivo Experimental Models in S 5 Hydroxypropafenone Research

Human Liver Microsomal and S9 Fraction Studies for Metabolic Characterization

Human liver microsomes and the S9 fraction are indispensable tools for characterizing the metabolic pathways of xenobiotics, including the formation of (S)-5-Hydroxypropafenone from its parent compound, propafenone (B51707). springernature.comnih.gov These subcellular fractions contain a rich complement of drug-metabolizing enzymes. springernature.comnih.gov Microsomes are vesicles of the endoplasmic reticulum and are a primary site for Phase I metabolic reactions mediated by cytochrome P450 (CYP) enzymes. springernature.comnih.gov The S9 fraction, a 9000g supernatant of liver homogenate, contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolic reactions. springernature.com

In the context of this compound, these systems have been instrumental in demonstrating that its formation is a significant metabolic route for propafenone. scilit.com Studies using human liver microsomes have established that the 5-hydroxylation of propafenone is a key metabolic step. scilit.comnih.gov Research has shown that this specific metabolic reaction is subject to genetic polymorphism, meaning the rate of this compound formation can vary significantly between individuals. nih.gov Specifically, individuals are often categorized as extensive metabolizers (EMs) or poor metabolizers (PMs), with EMs showing a much higher rate of conversion of propafenone to its 5-hydroxy metabolite. nih.gov In studies with human liver microsomes, the formation of 5-hydroxypropafenone (B19502) was readily observed in microsomes from individuals identified as EMs, while it was nearly absent in those from PMs. nih.gov

These in vitro models allow researchers to determine key kinetic parameters of metabolism and to identify which specific enzyme isoforms are involved in the biotransformation process. uclan.ac.uknih.gov

Recombinant Cytochrome P450 Enzyme Systems for Specificity Analysis

To pinpoint the exact enzymes responsible for the formation of this compound, researchers utilize recombinant cytochrome P450 (CYP) enzyme systems. These systems involve expressing a single, specific human CYP isozyme in a host cell line, such as insect cells or bacteria, which otherwise lacks native CYP activity. researchgate.net This allows for the unambiguous assessment of the metabolic capabilities of individual enzymes.

Through the use of such systems, cytochrome P450 2D6 (CYP2D6) has been definitively identified as the principal enzyme catalyzing the 5-hydroxylation of propafenone to form 5-hydroxypropafenone. nih.govnih.govresearchgate.net Studies have demonstrated that the formation of this metabolite is almost exclusively mediated by CYP2D6. scilit.comnih.gov In vitro experiments using human liver microsomes have shown that antibodies specifically targeting CYP2D6 can completely inhibit the formation of 5-hydroxypropafenone. scilit.com

Conversely, other major CYP isoforms, such as CYP3A4 and CYP1A2, are primarily responsible for a different metabolic pathway of propafenone, namely N-dealkylation, which leads to the formation of norpropafenone. nih.govnih.govnih.gov The use of recombinant CYP enzymes has been crucial in dissecting these parallel metabolic pathways and establishing the high specificity of CYP2D6 for the 5-hydroxylation reaction. nih.gov This specificity is the molecular basis for the observed metabolic polymorphism in the human population. nih.govnih.gov

| Metabolite | Primary Enzyme Responsible | Metabolic Reaction |

|---|---|---|

| This compound | CYP2D6 | 5-Hydroxylation |

| Norpropafenone | CYP3A4, CYP1A2 | N-dealkylation |

Stably Transfected Mammalian Cell Lines (e.g., CHO cells) for Ion Channel Electrophysiology

Stably transfected mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells or Ltk- cells, are a cornerstone of modern electrophysiological research. nih.govoup.comresearchgate.net These cell lines are genetically engineered to express a specific ion channel of interest, providing a simplified and controlled system to study the interaction of compounds like this compound with their molecular targets. plos.orgelifesciences.org The whole-cell patch-clamp technique is typically employed in these cells to measure the ionic currents flowing through the expressed channels in the presence and absence of the compound. nih.govoup.comresearchgate.net

This methodology has been used to investigate the effects of 5-hydroxypropafenone on various cardiac ion channels. For example, studies on CHO cells stably expressing the gene for the human ether-à-go-go-related gene (HERG) potassium channel, which is critical for cardiac repolarization, have shown that 5-hydroxypropafenone is a potent blocker. oup.comresearchgate.netoup.com Research demonstrated that 2 μM of 5-hydroxypropafenone inhibited the HERG current by approximately 71-79%, depending on the measurement parameters. oup.comresearchgate.netoup.com The block was found to be concentration-, voltage-, and time-dependent, with the compound binding predominantly to the open state of the channel. oup.comoup.com

Similarly, the effects of 5-hydroxypropafenone have been analyzed on the human cardiac K+ channel hKv1.5, stably expressed in Ltk- cells. nih.gov These experiments revealed that 5-hydroxypropafenone inhibits the hKv1.5 current in a concentration-dependent manner, with a dissociation constant (KD) of 9.2 +/- 1.6 μM. nih.gov The block was also characterized as being voltage-, time-, and use-dependent. nih.gov These transfected cell line models are invaluable for quantifying the potency and mechanism of ion channel modulation by this compound, providing insights into its antiarrhythmic properties.

| Ion Channel | Cell Line | Key Finding | Reference |

|---|---|---|---|

| HERG (IKr) | CHO cells | Inhibited current by 71.1% at 2 μM; binds predominantly to the open state. | oup.comresearchgate.net |

| hKv1.5 (IKur) | Ltk- cells | Concentration-dependent inhibition with a KD of 9.2 μM. | nih.gov |

Isolated Organ Perfusion Models (e.g., Guinea Pig Atria, Rat Aortic Strips, Isolated Rat Hearts) for Pharmacological Assessment

Isolated organ perfusion models provide an ex vivo platform to assess the integrated pharmacological effects of this compound on intact cardiovascular tissues, bridging the gap between single-cell electrophysiology and whole-organism responses. nih.gov These models maintain the physiological architecture and cellular connections of the tissue, allowing for the study of effects on contractility, heart rate, and vascular tone. mdpi.commdpi.com

The effects of 5-hydroxypropafenone have been extensively studied in isolated guinea pig atrial muscle fibers. nih.govnih.gov In this model, the compound produced a dose-dependent decrease in the force of contraction (negative inotropic effect) and the rate of atrial beating (negative chronotropic effect). nih.gov Electrophysiological measurements in these atrial fibers showed that 5-hydroxypropafenone depressed the action potential's maximal upstroke velocity (Vmax) and prolonged the action potential duration and the effective refractory period. nih.gov These findings suggest that, like its parent compound, 5-hydroxypropafenone exhibits Class I (membrane stabilizing), Class II (anti-sympathetic), and Class IV (calcium antagonistic) antiarrhythmic properties in this ex vivo setting. nih.govnih.gov

Yeast Cell Systems for Metabolic Pathway Studies

Yeast cell systems, particularly Saccharomyces cerevisiae, serve as powerful eukaryotic host organisms for expressing heterologous proteins, including human drug-metabolizing enzymes. nih.gov By inserting the coding sequences for specific human CYP isozymes into yeast expression vectors, researchers can create cellular factories that mimic human metabolic pathways in a simple, genetically tractable organism. nih.gov

This approach has been utilized to investigate the metabolism of propafenone. Studies have successfully expressed human CYP1A2 and CYP3A4 in Saccharomyces cerevisiae. nih.gov These recombinant yeast systems were then used to demonstrate that both of these enzymes are capable of catalyzing the N-dealkylation of propafenone. nih.gov While the 5-hydroxylation pathway leading to this compound is primarily mediated by CYP2D6, the use of yeast expression systems to characterize other metabolic routes of the parent drug is a testament to the utility of this model. It allows for the functional expression of specific enzymes in a clean cellular environment, free from the confounding activities of other human CYPs, thereby facilitating the precise characterization of individual metabolic reactions.

Computational and in Silico Approaches to S 5 Hydroxypropafenone Research

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). These methods have been applied to propafenone (B51707) and its analogs, including (S)-5-Hydroxypropafenone, to investigate their interactions with key biological targets such as cardiac ion channels and efflux transporters like P-glycoprotein (P-gp).

Interaction with Cardiac Ion Channels: The primary antiarrhythmic effect of propafenone and its metabolites stems from their ability to block cardiac ion channels. Recent advancements in structural biology have provided high-resolution structures of these channels, enabling detailed docking studies. For instance, simulations of propafenone with the open-state structure of the cardiac sodium channel, NaV1.5, have revealed a high-affinity binding site within the channel's pore. These models show the drug molecule physically occluding the ion conduction pathway, with the binding pose stabilized by interactions with specific amino acid residues. The open-state configuration of the channel's intracellular activation gate is shown to be wide enough to permit the entry of propafenone from the cytosol, which is consistent with experimental observations of open-state channel block nih.gov.

Similar docking approaches have been used to explore the interactions of propafenone analogs with other potassium channels, such as Kir2.1, to identify structural determinants for drug-channel engagement and to guide the development of new derivatives with improved selectivity uu.nlnih.gov.

Interaction with P-glycoprotein (P-gp): P-gp is an important efflux pump that contributes to multidrug resistance and influences the pharmacokinetics of many drugs. Propafenone and its metabolites are known inhibitors of P-gp nih.gov. Docking studies have been employed to characterize the binding site of propafenone-type inhibitors within homology models of P-gp. These simulations suggest that the binding area is located within the transmembrane region of the protein, overlapping with the binding sites of other known P-gp inhibitors. The insights from these models help explain the structure-activity relationships observed for P-gp inhibition and support the design of compounds that can modulate P-gp activity nih.gov.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies aim to establish mathematical correlations between the chemical structures of a series of compounds and their biological activities or physicochemical properties. These models are crucial for optimizing lead compounds and predicting the activity of novel molecules.

For propafenone analogs, QSAR and SPR studies have been particularly informative in understanding their interaction with P-glycoprotein. Research has demonstrated that physicochemical properties such as lipophilicity and hydrogen bond acceptor strength are key determinants of the biological activity of these compounds as P-gp modulators nih.gov. A direct correlation has been established between the lipophilicity of propafenone homologs and their ability to stimulate P-gp's ATPase activity, which is a functional measure of drug-transporter interaction nih.gov.

Key findings from these studies include:

Lipophilicity: Increased lipophilicity strongly correlates with higher affinity (lower Kₐ values) for stimulating P-gp ATPase activity.

Chemical Moieties: The presence of specific chemical groups is crucial for interaction with ion channels. Docking studies and structure-property analyses have highlighted that a protonated nitrogen, ether and carbonyl groups, and aromatic moieties are critical features for the binding of propafenone and its analogs to their targets ceon.rs.

While comprehensive QSAR models focusing specifically on the antiarrhythmic potency of this compound are not extensively published, the principles derived from studies on related analogs provide a framework for predicting how structural modifications to the metabolite might influence its efficacy and off-target effects.

Computational Electrophysiology Models for Ion Channel Effects

Computational electrophysiology models integrate experimental data on ion channel kinetics into mathematical frameworks to simulate the cardiac action potential (AP) and electrical wave propagation in cardiac tissue. These in silico models are invaluable for predicting the pro-arrhythmic and anti-arrhythmic effects of drugs like this compound.

The development of these models relies on precise experimental data obtained through techniques like patch-clamp electrophysiology. For this compound, key parameters describing its interaction with various cardiac ion channels have been characterized. For example, its effects on the human cardiac K+ channel hKv1.5, which is responsible for the ultrarapid delayed rectifier K+ current (IKur), have been quantified. Both propafenone and 5-hydroxypropafenone (B19502) block hKv1.5 channels in a concentration-, voltage-, and time-dependent manner nih.gov.

Similarly, the interaction of this compound with HERG (human Ether-à-go-go-Related Gene) channels, which conduct the rapid delayed rectifier potassium current (IKr), has been studied. Both the parent drug and the metabolite block HERG channels by binding predominantly to the open state of the channel, an action that can contribute to changes in cardiac repolarization.

The data below, derived from experimental studies, serve as critical inputs for parameterizing computational models of cardiac electrophysiology.

| Parameter | Value | Unit | Description |

|---|---|---|---|

| K(D) | 9.2 ± 1.6 | µM | Dissociation constant, indicating binding affinity. |

| Association Rate (k) | 2.3 ± 0.3 x 10⁶ | M⁻¹s⁻¹ | Rate at which the compound binds to the channel. |

| Dissociation Rate (l) | 21.4 ± 3.1 | s⁻¹ | Rate at which the compound unbinds from the channel. |

Predictive Biotransformation and Metabolic Fate Modeling

Predictive modeling of a drug's biotransformation and metabolic fate is essential for understanding its pharmacokinetics, efficacy, and potential for drug-drug interactions. This compound is itself a product of the metabolism of propafenone, a process primarily catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6 nih.govg-standaard.nlnih.govresearchgate.net.

Computational approaches are used to model and predict this metabolic process.

Metabolite Prediction: In silico tools can predict the likely sites of metabolism on a drug molecule and the resulting metabolites. These models use algorithms based on known biochemical transformations mediated by enzymes like CYPs news-medical.net. For propafenone, such models would predict hydroxylation on the aromatic ring as a primary metabolic route, leading to the formation of 5-hydroxypropafenone.

Pharmacokinetic Modeling: More advanced computational models aim to simulate the dynamics of drug metabolism in vivo. For propafenone, kinetic models have been developed that go beyond the standard Michaelis-Menten equation to accurately predict hepatic clearance under both in vitro and in vivo conditions. These models can incorporate variables such as enzyme concentration (e.g., CYP2D6) to simulate how genetic polymorphisms affect the drug's metabolic profile researchgate.net. For individuals who are CYP2D6 poor metabolizers, the formation of 5-hydroxypropafenone is significantly reduced, leading to higher plasma concentrations of the parent drug nih.gov.

Enzyme-Drug Interaction Modeling: Molecular docking can also be used to simulate the interaction between propafenone and the active site of CYP2D6. These models help to rationalize why certain positions on the molecule are susceptible to metabolism and how genetic variations in the enzyme might alter its catalytic activity towards the drug.

These predictive models are critical for personalized medicine, as they can help anticipate how an individual's genetic makeup (e.g., their CYP2D6 metabolizer status) will influence the metabolic fate of propafenone and the resulting plasma concentrations of its active metabolite, this compound clinpgx.orgmdpi.com.

Q & A

What are the primary metabolic pathways of (S)-5-Hydroxypropafenone, and how do genetic polymorphisms influence its pharmacokinetics?

Basic Research Focus

this compound is an active metabolite of propafenone, primarily formed via CYP2D6-mediated oxidation. Genetic polymorphisms in CYP2D6 (e.g., poor vs. extensive metabolizers) significantly impact its formation. In poor metabolizers, CYP2D6 activity is reduced, leading to negligible this compound levels and increased reliance on alternative pathways (e.g., CYP3A4/1A2). Methodologically, researchers should employ genotype-phenotype correlation studies using liver microsomes or recombinant enzymes to quantify metabolic contributions . Pharmacokinetic (PK) studies in human cohorts stratified by CYP2D6 status are critical to assess inter-individual variability .

How can interspecies differences in this compound metabolism be addressed when extrapolating preclinical data to humans?

Advanced Research Focus

Minipigs are often used to model human metabolism due to similarities in CYP2D6 activity. However, in vitro microsomal studies show that minipigs exhibit faster glucuronidation of this compound compared to humans, complicating extrapolation . To mitigate this, researchers should combine in vitro-in vivo extrapolation (IVIVE) with physiologically based pharmacokinetic (PBPK) modeling to adjust for species-specific enzyme kinetics and transporter expression . Cross-species comparative studies using stable isotope-labeled tracers can further validate metabolic pathways .

What methodological strategies ensure analytical validity when quantifying this compound in complex matrices?

Basic Research Focus

Accurate quantification requires validated LC-MS/MS protocols with deuterated internal standards to account for matrix effects. Subsampling strategies must adhere to ISO-guided homogenization to minimize preparation errors, particularly in heterogeneous tissues . Certified reference materials (e.g., 5-Hydroxypropafenone Hydrochloride, CAS 86383-32-6) should be used for calibration . Researchers must report analytical precision (CV <15%), recovery rates (>80%), and limits of detection (LOD <1 ng/mL) to meet regulatory standards .

How can contradictory findings on renal impairment effects on this compound exposure be reconciled?

Advanced Research Focus

While clinical PK studies suggest renal function does not alter this compound clearance, regulatory guidelines advise caution due to glucuronide metabolite accumulation . Researchers should design population PK studies with stratified cohorts (normal vs. impaired renal function) and nonlinear mixed-effects modeling (NONMEM) to isolate confounding factors (e.g., hepatic function, CYP2D6 phenotype). Metabolite profiling via high-resolution mass spectrometry (HRMS) can clarify whether glucuronides exert pharmacodynamic effects .

What experimental designs are optimal for studying CYP2D6-mediated drug interactions with this compound?

Basic Research Focus

In vitro inhibition/induction assays using human hepatocytes or transfected cell lines (e.g., HepG2-CYP2D6) are foundational. Follow-up clinical drug-drug interaction (DDI) studies should employ a crossover design with probe substrates (e.g., dextromethorphan for CYP2D6). Pharmacogenetic stratification (e.g., CYP2D6*1/*1 vs. *4/*4) is essential to distinguish mechanism-based inhibition from genetic variability .

How do the electrophysiological properties of this compound differ from its parent compound, propafenone?

Advanced Research Focus

In vitro patch-clamp studies on cardiac myocytes reveal that this compound exhibits similar sodium channel blockade but reduced potassium channel inhibition compared to propafenone . Researchers should integrate voltage-clamp experiments with molecular docking simulations to map structure-activity relationships (SAR). In vivo telemetry studies in animal models can correlate metabolite concentrations with QRS/QTc interval changes .

What are the limitations of using in vitro microsomal systems to predict this compound clearance in vivo?

Advanced Research Focus